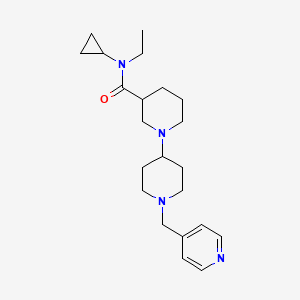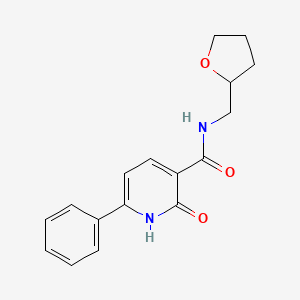![molecular formula C20H26N6O B5435895 N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5435895.png)
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide, also known as ML277, is a chemical compound that has been widely studied for its potential therapeutic applications. ML277 belongs to the class of small-molecule inhibitors that selectively target the Kir7.1 potassium channel, which plays an important role in regulating the electrical activity of cells.
Mechanism of Action
The mechanism of action of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves its selective inhibition of the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, pancreas, and brain, and plays an important role in regulating ion transport and cell membrane potential. By blocking this channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. By selectively inhibiting the Kir7.1 potassium channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide is its selectivity for the Kir7.1 potassium channel, which makes it a useful tool for studying the physiological functions of this channel. This compound has also been shown to have high potency and selectivity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the effects of this compound on other potassium channels are not well understood, which may limit its specificity in certain experimental settings.
Future Directions
There are several future directions for research on N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide. One area of interest is the development of more potent and selective inhibitors of the Kir7.1 potassium channel, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the effects of this compound on other potassium channels and ion channels, which could provide insights into its mechanism of action and potential side effects. Finally, the use of this compound as a tool for studying the physiological functions of the Kir7.1 potassium channel in various tissues and disease models could provide important insights into its role in health and disease.
Synthesis Methods
The synthesis of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves a multi-step process that begins with the preparation of the key intermediate compound, 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid. This intermediate is then converted into the final product through a series of reactions that involve coupling with L-prolinamide and subsequent purification steps. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and cancer. This compound has been shown to selectively inhibit the Kir7.1 potassium channel, which is involved in the regulation of cell membrane potential and ion transport. By blocking this channel, this compound can affect the electrical activity of cells and alter their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
properties
IUPAC Name |
(2S)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(17-6-4-9-21-17)24-15-16-5-3-10-23-19(16)26-13-11-25(12-14-26)18-7-1-2-8-22-18/h1-3,5,7-8,10,17,21H,4,6,9,11-15H2,(H,24,27)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKHUZKAOZITRB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5435830.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5435840.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide](/img/structure/B5435843.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5435849.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435861.png)
![1-[3-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5435862.png)
![(4aS*,8aR*)-6-[(4-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5435876.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435883.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5435889.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5435904.png)